molecular formula C20H24N2O4 B15132351 Quinine N,N'-Dioxide (7CI); Quinine Di-N-Oxide; Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8alpha,9R)-

Quinine N,N'-Dioxide (7CI); Quinine Di-N-Oxide; Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8alpha,9R)-

Cat. No.: B15132351
M. Wt: 356.4 g/mol
InChI Key: BTIIQUQYRAFYJP-YFFAKUMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinine N,N’-Dioxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to introduce the N-oxide groups. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of Quinine N,N’-Dioxide follows similar principles but on a larger scale. The process involves the use of large reactors where quinine is oxidized using hydrogen peroxide or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Quinine N,N’-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinine N,N’-Dioxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Quinine N,N’-Dioxide involves its interaction with various molecular targets. The N-oxide groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of parasites or microbes. Additionally, the compound can interfere with the heme detoxification pathway in malaria parasites, similar to quinine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinine N,N’-Dioxide is unique due to the presence of N-oxide groups, which impart distinct chemical and biological properties. These groups enhance its redox activity and potentially increase its efficacy against certain pathogens compared to its parent compound .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

InChI

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+,22?/m0/s1

InChI Key

BTIIQUQYRAFYJP-YFFAKUMASA-N

Isomeric SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O

Origin of Product

United States

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